molecular formula C21H22N4O3 B7694360 4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

Cat. No.: B7694360
M. Wt: 378.4 g/mol
InChI Key: ZESNBCMGPCRHCL-UHFFFAOYSA-N
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Description

4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed . The choice of solvents, temperature control, and purification methods are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The oxadiazole moiety is known to interact with biological macromolecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring in 4-Methyl-1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different biological activities and chemical reactivity, providing opportunities for novel applications in research and industry .

Properties

IUPAC Name

3-(4-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-3-5-16(6-4-14)20-22-21(28-23-20)17-7-8-18(19(13-17)25(26)27)24-11-9-15(2)10-12-24/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNBCMGPCRHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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